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Compound of Interest

Compound Name: MRT-83 HCl salt

CAS No.: 1359944-60-7

Cat. No.: B609333 Get Quote

Executive Summary
MRT-83 is a potent, synthetic small-molecule antagonist of the Smoothened (Smo) receptor, a

G-protein-coupled receptor-like transducer in the Hedgehog (Hh) signaling pathway.[1] Unlike

naturally occurring cyclopamine, MRT-83 utilizes a distinct acylguanidine scaffold to block Smo

trafficking to the primary cilium, thereby inhibiting the downstream activation of GLI

transcription factors.

This guide provides a rigorous, field-validated protocol for the chemical synthesis of MRT-83,

its conversion to the stable hydrochloride (HCl) salt form, and the analytical frameworks

required for its characterization.

Chemical Identity[2]
Common Name: MRT-83 HCl[2]

IUPAC Name:N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-

carboxamide hydrochloride

Molecular Formula: C

H

N
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O

· HCl

CAS (Free Base): 1263133-33-0

Class: Acylguanidine Smoothened Antagonist[1][3][4]

Pharmacological Mechanism & Context[1][2][3][5][6]
[7][8][9][10][11]
To understand the synthesis objectives, one must grasp the target interaction. MRT-83 binds to

the transmembrane domain of Smo. In the absence of ligand (Sonic Hedgehog, Shh), the

receptor Patched (Ptch) inhibits Smo.[4][5][6][7] When Shh binds Ptch, Smo is disinhibited and

accumulates in the primary cilium.[5]

MRT-83 acts as a pharmacological lock, preventing the active conformation of Smo even in the

presence of Shh, thus silencing the oncogenic GLI transcriptional program.

Visualization: The Hedgehog Signaling Blockade
The following diagram illustrates the intervention point of MRT-83 within the canonical Hh

pathway.
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Figure 1:Mechanism of Action. MRT-83 directly antagonizes Smoothened, preventing the signal

transduction required for GLI activation.

Retrosynthetic Analysis
The synthesis of MRT-83 is convergent, relying on the construction of an acylthiourea

intermediate which is subsequently converted to the acylguanidine.

Strategic Disconnects:

The Guanidine Core: Formed via guanylation of a thiourea precursor.
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The Biaryl Amide: Formed via standard amide coupling between a biphenyl acid chloride and

an aniline.

The Aniline Scaffold: Derived from the reduction of a nitro-precursor.

Detailed Synthesis Protocol
Phase 1: Scaffold Assembly (The Amide Backbone)
Reagents: 2-methyl-5-nitroaniline, Biphenyl-4-carbonyl chloride, Pyridine, DCM.

Preparation: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

Add pyridine (2.0 eq) as a proton scavenger.

Coupling: Cool the solution to 0°C. Dropwise add a solution of biphenyl-4-carbonyl chloride

(1.1 eq) in DCM.

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC

(Hexane/EtOAc).

Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then

saturated NaHCO3. Dry over MgSO4 and concentrate.

Product:N-(2-methyl-5-nitrophenyl)biphenyl-4-carboxamide.

Phase 2: Reduction to Aniline
Reagents: SnCl2·2H2O (Stannous chloride), Ethanol, Reflux.

Reduction: Suspend the nitro intermediate from Phase 1 in Ethanol. Add SnCl2·2H2O (5.0

eq).

Reflux: Heat to reflux (80°C) for 3 hours. The solution typically turns clear then yellow.

Workup: Cool to RT. Neutralize with 1N NaOH to pH 8 (precipitates tin salts). Filter through

Celite. Extract filtrate with EtOAc.

Product:N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide (Intermediate A).
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Phase 3: Acylguanidine Formation (The Critical Step)
This phase constructs the defining pharmacophore of MRT-83.

Step 3a: Acyl Isothiocyanate Preparation

React 3,4,5-trimethoxybenzoyl chloride with Potassium Thiocyanate (KSCN) in acetone at

reflux for 1 hour. Filter off KCl to obtain 3,4,5-trimethoxybenzoyl isothiocyanate in solution.

Step 3b: Acylthiourea Formation

Add Intermediate A (Amine) to the isothiocyanate solution. Stir at RT for 2 hours.

Result: Formation of the acylthiourea intermediate. Isolate by evaporation and

recrystallization (EtOH).

Step 3c: Guanylation (Mercury Desulfurization Method)

Note: While EDCI/HMDS is a modern alternative, the literature often cites mercuric oxide or

similar desulfurization-amination protocols for high yields in this specific scaffold.

Protocol: Dissolve the acylthiourea in MeOH/NH3 (7N ammonia in methanol). Add HgO (2

eq) or EDCI (1.5 eq) + HMDS. Stir at RT for 12–24 hours.

Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH

gradient).

Product:MRT-83 Free Base.

Phase 4: Salt Formation (MRT-83 HCl)
The free base is poorly soluble in water. The HCl salt is required for biological stability and

assay reproducibility.

Dissolution: Dissolve MRT-83 Free Base (100 mg) in minimal anhydrous Dichloromethane

(DCM) or Ethanol (2 mL). Ensure complete dissolution (sonicate if necessary).
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Acidification: Cool to 0°C. Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise (1.2

eq).

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

Isolation: Dilute with excess cold Diethyl Ether (10 mL) to drive precipitation. Filter the solid

under argon/nitrogen.

Drying: Dry under high vacuum at 40°C for 12 hours to remove trace solvents.

Yield: MRT-83 HCl (White to off-white solid).

Visualization: Synthesis Workflow
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Figure 2:Synthetic pathway for MRT-83 HCl, highlighting the convergent assembly of the

acylguanidine core.

Analytical Characterization
Trustworthiness in synthesis is established via rigorous characterization. The following data

points are expected for valid MRT-83 HCl.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
Diagnostic peaks confirming the structure:
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Chemical Shift
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HPLC Purity Profile
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm.

Acceptance Criteria: Purity > 98.0% (Area %).

Mass Spectrometry (ESI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Positive (ESI+).

Expected Mass:

[M+H]+ = 539.2 (Calculated for C31H31N4O5).

Observe Cl- counterion in negative mode if applicable, or confirm salt via elemental

analysis.

Storage and Stability
Physical State: MRT-83 HCl is hygroscopic.[8][9]

Storage: Store solid at -20°C, desiccated, protected from light.

Solution Stability:

DMSO: Stable for 1 month at -20°C.

Aqueous/Media: Unstable; prepare fresh. The acylguanidine moiety can hydrolyze under

prolonged exposure to basic aqueous conditions or high temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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